4-(2-Methyl-2-phenylpropoxy)aniline
Description
4-(2-Methyl-2-phenylpropoxy)aniline (CAS: 62517-30-0) is an aromatic amine featuring a 2-methyl-2-phenylpropoxy substituent at the para position of the aniline ring. This compound is structurally characterized by a bulky tert-alkylphenoxy group, which confers unique steric and electronic properties. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing thiazolidinedione derivatives like 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (AL-321), a compound studied for antidiabetic applications . The tert-phenoxy group enhances lipophilicity and may improve target selectivity in drug design by modulating steric interactions with biological receptors.
Properties
CAS No. |
62517-30-0 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(2-methyl-2-phenylpropoxy)aniline |
InChI |
InChI=1S/C16H19NO/c1-16(2,13-6-4-3-5-7-13)12-18-15-10-8-14(17)9-11-15/h3-11H,12,17H2,1-2H3 |
InChI Key |
GLLRNGJPGZMVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Comparisons
- Electron-Donating vs. Withdrawing Groups: The tert-phenoxy group in 4-(2-Methyl-2-phenylpropoxy)aniline is electron-donating via the oxygen atom, activating the aniline ring toward electrophilic substitution. In contrast, fluorinated analogs (e.g., 2-Methyl-4-heptafluoroisopropylaniline) exhibit strong electron-withdrawing effects, reducing ring reactivity . Methoxy-substituted analogs (e.g., 4-Methoxy-N-(2-methylprop-2-enyl)aniline) combine electron donation with additional functional groups for targeted reactivity .
- This contrasts with less hindered analogs like 4-(prop-2-ynyloxy)aniline, which may exhibit faster reaction kinetics in synthetic applications .
Research Findings and Trends
- Synthetic Challenges: The tert-phenoxy group in this compound necessitates optimized reaction conditions to avoid steric-driven side reactions, as seen in its use for AL-321 synthesis .
- Emerging Analogs : Recent studies highlight fluorinated and boronate-containing anilines for their versatility in high-throughput medicinal chemistry pipelines, though the target compound remains niche due to its specific steric profile .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Range |
|---|---|---|
| Substitution | DMF, 90°C, KOtBu | 60–75% |
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 85–92% |
Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound across different assays?
Answer:
Contradictory results in biological assays (e.g., cytotoxicity vs. inactivity) may arise from assay-specific variables. Methodological strategies include:
- Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence-based viability assays vs. ATP quantification) .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise.
- Metabolic Stability Testing : Assess compound stability in cell culture media to rule out degradation artifacts .
- Statistical Robustness : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to evaluate inter-assay variability .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Critical techniques include:
- NMR :
- HPLC-MS : Quantify purity (>95%) and detect molecular ion peaks (e.g., [M+H]⁺ at m/z 296.1) .
- FT-IR : Verify amine (-NH₂, ~3400 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
Advanced: What computational methods are suitable for predicting the interaction of this compound with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) or receptors. Focus on hydrophobic pockets due to the compound’s lipophilic 2-methyl-2-phenylpropoxy group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups) on activity using Gaussian-based DFT calculations .
Basic: What are the key considerations for designing a crystallization protocol for this compound to obtain high-quality single crystals?
Answer:
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
- Temperature Gradient : Cool from 50°C to 4°C at 2°C/hour to promote nucleation .
- SHELX Refinement : Optimize crystal parameters (e.g., space group, R factor < 5%) using SHELXL for accurate structural resolution .
Q. Table 2: Crystallization Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethyl acetate/hexane |
| Evaporation Rate | 0.5 mL/day |
| Final R Factor | ≤ 0.05 |
Advanced: How can researchers analyze the metabolic pathways of this compound in vitro?
Answer:
- LC-MS/MS Metabolomics : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using high-resolution mass spectrometry .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over 60 minutes .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
- Storage : Keep in amber vials at 4°C under nitrogen to prevent oxidation .
Advanced: What strategies can mitigate batch-to-batch variability in the synthesis of this compound?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression .
- Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry and mixing rates.
- Quality Control : Enforce strict HPLC purity thresholds (>98%) and reject batches with unidentified peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
